
N-(3-chloro-4-cyanophenyl)acetamide
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Overview
Description
N-(3-chloro-4-cyanophenyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chloro-4-cyanophenyl)acetamide, and how can reaction yields be maximized?
- Methodology : Multi-step synthesis typically involves amide bond formation between 3-chloro-4-cyanophenylamine and acetyl chloride or acetic anhydride. Key steps include:
- Substrate activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for efficient amidation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction kinetics.
- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity .
- Table 1 : Example reaction conditions for analogous acetamides:
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Amidation | Acetic anhydride, DMF, 80°C | 65–75 | |
Purification | Ethanol recrystallization | >90% purity |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : 1H and 13C NMR confirm acetamide linkage and substituent positions (e.g., δ 2.1 ppm for CH3CO, δ 7.5–8.0 ppm for aromatic protons).
- IR : Strong absorption at ~1650 cm−1 (amide C=O stretch) and ~2240 cm−1 (C≡N stretch).
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]+) and fragmentation patterns.
- X-ray Diffraction : For crystalline derivatives, SHELX programs refine bond lengths/angles (e.g., SHELXL for small-molecule refinement) .
Q. How do electronic effects of substituents influence the compound’s reactivity?
- The electron-withdrawing cyano (-C≡N) and chloro (-Cl) groups deactivate the phenyl ring, reducing electrophilic substitution.
- Nucleophilic Attack : Amide nitrogen participates in reactions with alkyl halides or acylating agents.
- Hydrolysis : Acidic/basic conditions cleave the acetamide group; stability depends on pH and temperature .
Advanced Research Questions
Q. What strategies resolve crystallographic data contradictions during structure determination?
- High-Resolution Data : Use synchrotron radiation for improved diffraction quality.
- Twinned Data Handling : SHELXL’s TWIN/BASF commands refine twin-law parameters .
- Disorder Modeling : Partial occupancy refinement for flexible groups (e.g., cyanophenyl orientation).
- Validation Tools : Check R-factors, residual density maps, and PLATON alerts .
Q. How can computational modeling predict binding interactions in pharmacological studies?
- Docking Simulations : AutoDock Vina or Schrödinger Suite to assess affinity for target proteins (e.g., kinases, receptors).
- QSAR Models : Correlate substituent electronegativity (Cl, CN) with bioactivity using Hammett constants.
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
Q. How to address discrepancies in reported biological activity data?
- Assay Standardization :
- Use uniform cell lines (e.g., HeLa for anticancer studies) and positive controls.
- Validate IC50 values via dose-response curves (triplicate measurements).
- Metabolic Stability : Test hepatic microsome stability to rule out false negatives from rapid degradation.
- Structural Analog Comparison : Compare with N-(3-chloro-4-fluorophenyl)acetamide derivatives, where fluorine’s electronegativity may alter target binding .
Q. Methodological Tables
Table 2 : Comparative Pharmacological Assay Design for Acetamide Derivatives
Assay Type | Target | Protocol | Key Parameters |
---|---|---|---|
Anticancer | MCF-7 cells | MTT assay | 48-h incubation, IC50 via nonlinear regression |
Antimicrobial | E. coli ATCC 25922 | Broth microdilution | MIC determination per CLSI guidelines |
Table 3 : Crystallographic Refinement Parameters (Analogous Structures)
Parameter | Value | Software/Tool |
---|---|---|
R-factor | <0.05 | SHELXL |
Bond Length Accuracy | ±0.01 Å | PLATON |
Properties
CAS No. |
22304-33-2 |
---|---|
Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)acetamide |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-8-3-2-7(5-11)9(10)4-8/h2-4H,1H3,(H,12,13) |
InChI Key |
FTXJCLDIIINVFE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C#N)Cl |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C#N)Cl |
Key on ui other cas no. |
22304-33-2 |
Synonyms |
BW 63-307 BW-63-307 |
Origin of Product |
United States |
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